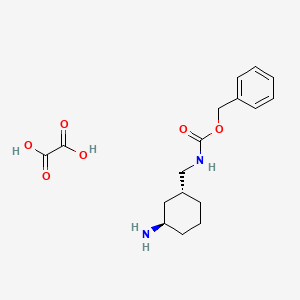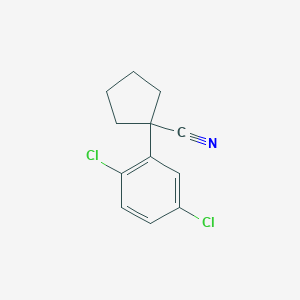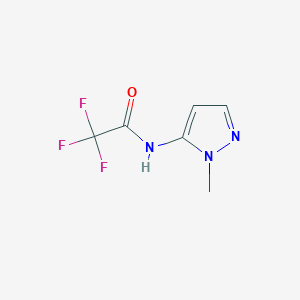
2,2,2-trifluoro-N-(1-methyl-1H-pyrazol-5-yl)acetamide
Descripción general
Descripción
“2,2,2-trifluoro-N-(1-methyl-1H-pyrazol-5-yl)acetamide” is a chemical compound with the molecular formula C6H6F3N3O and a molecular weight of 193.13 . It contains a trifluoroacetamide group attached to a 1-methyl-1H-pyrazol-5-yl group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a trifluoroacetamide group attached to a 1-methyl-1H-pyrazol-5-yl group . The exact 3D structure is not available in the retrieved papers.
Mecanismo De Acción
Target of Action
Compounds bearing a pyrazole moiety are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, a molecular docking study conducted on a pyrazole derivative revealed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Biochemical Pathways
Given the antileishmanial and antimalarial activities of pyrazole-bearing compounds, it can be inferred that these compounds likely interfere with the biochemical pathways essential for the survival and proliferation of leishmania and plasmodium species .
Result of Action
Given the antileishmanial and antimalarial activities of pyrazole-bearing compounds, it can be inferred that these compounds likely exert cytotoxic effects on leishmania and plasmodium species, thereby inhibiting their growth and proliferation .
Análisis Bioquímico
Biochemical Properties
2,2,2-Trifluoro-N-(1-methyl-1H-pyrazol-5-yl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The trifluoromethyl group enhances its binding affinity to certain biomolecules, making it a potent inhibitor or activator in enzymatic reactions. For instance, it has been observed to interact with hydrolase enzymes, altering their catalytic activity . Additionally, the pyrazole ring can form hydrogen bonds with amino acid residues in proteins, further influencing the biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involving kinase enzymes . This modulation can lead to changes in gene expression and cellular metabolism. For example, in certain cancer cell lines, the compound has been reported to inhibit cell proliferation by affecting the MAPK/ERK signaling pathway . Moreover, it can induce apoptosis in cells by disrupting mitochondrial function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes easily . Once inside the cell, it binds to target enzymes, either inhibiting or activating them. For instance, it has been shown to inhibit the activity of certain proteases by binding to their active sites . Additionally, the compound can alter gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature . Long-term studies have shown that its effects on cellular function can persist for several days, with gradual degradation leading to reduced efficacy . In in vitro studies, the compound has demonstrated sustained inhibition of enzyme activity over a 48-hour period .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it has been observed to enhance metabolic activity without significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been noted, with a marked increase in toxicity observed at doses exceeding 100 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative deamination and conjugation reactions, leading to the formation of various metabolites . These metabolites can further interact with other enzymes, affecting metabolic flux and altering metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is known to bind to serum albumin, which aids in its distribution throughout the body. Additionally, it can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects.
Propiedades
IUPAC Name |
2,2,2-trifluoro-N-(2-methylpyrazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O/c1-12-4(2-3-10-12)11-5(13)6(7,8)9/h2-3H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSHAOVOJHBBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1471086.png)
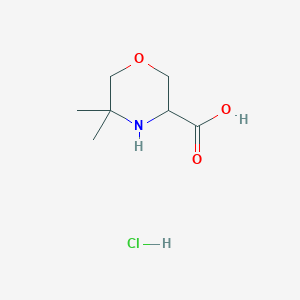


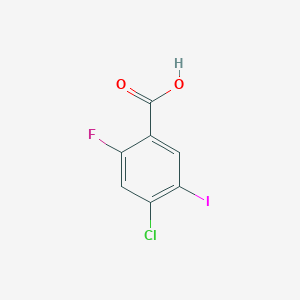
![2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid](/img/structure/B1471092.png)


![2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1471096.png)
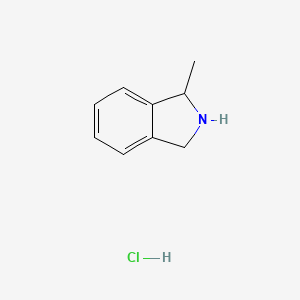
![8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B1471103.png)
